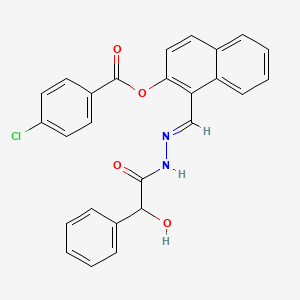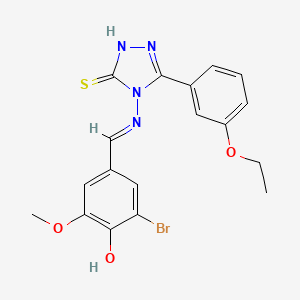
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸は、ピラゾール誘導体のクラスに属する化学化合物です。この化合物は、ピラゾール環に結合した2つのクロロフェニル基の存在を特徴とし、ピラゾール環の5位にカルボン酸官能基があります。
準備方法
合成経路と反応条件: 1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸の合成は、一般的に2-クロロベンズアルデヒドと4-クロロベンズアルデヒドをヒドラジン水和物と反応させて対応するヒドラゾン中間体を形成することを伴います。これらの中間体は、適切な触媒の存在下で環化されてピラゾール環を形成します。
工業生産方法: この化合物の工業生産は、同様の合成経路をより大規模に行う場合がありますが、収率と純度を向上させるために反応条件を最適化する必要があります。高品質の製品を得るために、連続フローリアクターや結晶化やクロマトグラフィーなどの高度な精製技術を使用することができます。
化学反応の分析
反応の種類: 1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールまたはその他の還元された形態に変換することができます。
置換: クロロフェニル基は、異なる置換基を導入するために求核置換反応を受けることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を無水溶媒中で使用します。
置換: アミンまたはチオールなどの求核試薬を塩基または触媒の存在下で使用します。
主要な製品:
酸化: キノンまたはその他の酸化された誘導体の形成。
還元: アルコールまたはその他の還元された形態の形成。
置換: さまざまな官能基を持つ置換ピラゾール誘導体の形成。
科学研究への応用
1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸は、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: 抗菌性、抗炎症性、および抗がん性など、潜在的な生物学的活性について調査されています。
医学: さまざまな治療への潜在的な薬物候補として探求されています。
産業: 新しい材料の開発と、農薬や医薬品の合成における中間体として使用されます。
科学的研究の応用
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸の作用機序は、その特定の用途に依存します。生物学的システムでは、酵素、受容体、またはDNAなどの分子標的に作用して生化学経路の調節につながる可能性があります。クロロフェニル基とピラゾール環の存在は、これらの標的への結合親和性と特異性に影響を与える可能性があります。
類似の化合物:
1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール: カルボン酸基を欠いており、その反応性と生物学的活性を変化させる可能性があります。
1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-メタノール: カルボン酸基の代わりにヒドロキシル基が含まれており、異なる化学的および生物学的特性につながります。
1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボキサミド: アミド基が含まれており、その溶解性と生物学的標的との相互作用に影響を与える可能性があります。
独自性: 1-(2-クロロフェニル)-3-(4-クロロフェニル)-1H-ピラゾール-5-カルボン酸は、クロロフェニル基とカルボン酸官能基の両方が存在するため、独自のものです。これは、明確な化学反応性と潜在的な生物学的活性を付与します。その構造的特徴は、さまざまな研究や産業への応用に役立つ化合物となっています。
類似化合物との比較
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-methanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different chemical and biological properties.
1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Contains an amide group, which may influence its solubility and interaction with biological targets.
Uniqueness: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both chlorophenyl groups and a carboxylic acid functional group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
618102-53-7 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) |
InChIキー |
RSKMJAFPWSZYCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12019073.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12019088.png)

![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12019092.png)
![N-butan-2-yl-N-[4-[butan-2-yl-(4-methoxybenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B12019099.png)
![2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12019101.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12019112.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12019116.png)

![[1-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B12019138.png)
![3-(4-bromophenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019140.png)
![N-benzyl-7-hexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12019141.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019144.png)
